molecular formula C18H20N4O3S2 B12191109 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B12191109
M. Wt: 404.5 g/mol
InChI Key: NTNKZXBMDSWBEA-UHFFFAOYSA-N
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Description

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide features a hybrid heterocyclic scaffold comprising a thiazole ring substituted with a 3,4-dimethoxyphenyl group at position 2 and a thiadiazole moiety at position 4 via an acetamide linker. The thiadiazole component adopts an (2E)-configuration and is further substituted with an isopropyl group (propan-2-yl) at position 3.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H20N4O3S2/c1-10(2)16-21-22-18(27-16)20-15(23)8-12-9-26-17(19-12)11-5-6-13(24-3)14(7-11)25-4/h5-7,9-10H,8H2,1-4H3,(H,20,22,23)

InChI Key

NTNKZXBMDSWBEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Its antibacterial, antifungal, and anti-inflammatory properties are of particular interest for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Thiazole-Thiadiazole Hybrids
  • N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a-4i): These derivatives share a thiazole core but replace the 3,4-dimethoxyphenyl group with phenyl or p-tolyl substituents. Compound 4a demonstrated dual monoamine oxidase (MAO) inhibition (IC₅₀: 0.89 µM for MAO-A, 1.12 µM for MAO-B), suggesting the thiazole-thiadiazole framework’s versatility in targeting neurological enzymes .
  • 2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide :
    This analog replaces the thiazole with a tetrazole ring, introducing a sulfanyl linker. The chloro and methyl substituents enhance lipophilicity, which may improve membrane permeability compared to the methoxy-rich target compound .

Thiadiazole-Acetamide Derivatives
  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: X-ray crystallography revealed a planar thiadiazole ring and intramolecular hydrogen bonding between the acetamide carbonyl and thiadiazole nitrogen, stabilizing the conformation. The trichloroethyl group introduces steric bulk, contrasting with the target compound’s isopropyl substituent .
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide :
    The dihydrothiadiazole core and fluorophenyl group impart distinct electronic properties. Fluorine’s electronegativity may enhance metabolic stability compared to the target’s methoxy groups .

Common Strategies for Thiazole-Thiadiazole Hybrids
  • Cyclocondensation: Thiazole rings are often synthesized via Hantzsch thiazole synthesis, reacting thioureas with α-halo ketones (e.g., 2-bromoacetophenone derivatives) .
  • Acetamide Linkage : Coupling reactions using ethyl bromoacetate and triethylamine in methylene chloride are standard for introducing the acetamide bridge .
Key Differences
  • The target compound’s 3,4-dimethoxyphenyl group likely requires selective protection/deprotection during synthesis, whereas analogs with simpler aryl substituents (e.g., phenyl, tolyl) avoid this complexity .

Physicochemical and Pharmacological Profiles

Table 1: Structural and Activity Comparison
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-Thiadiazole 3,4-Dimethoxyphenyl, Isopropyl N/A (Structural focus) -
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Thiazole-Thiadiazole Phenyl, p-Tolyl MAO Inhibition (IC₅₀: 0.89 µM)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-thiadiazol-2-yl)acetamide Tetrazole-Thiadiazole Chloro, Methyl N/A (Enhanced lipophilicity)
N-{2,2,2-Trichloro-1-[(5-phenyl-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole Trichloroethyl Structural stability (X-ray data)

Biological Activity

The compound 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates a thiazole ring and a thiadiazole moiety linked through an acetamide group, which may enhance its reactivity and interaction with biological targets. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular formula of the compound is C15H18N4O3S2C_{15}H_{18}N_4O_3S_2. The structural complexity arises from the presence of multiple functional groups, including methoxy groups and heterocyclic rings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the thiazole ring.
  • Substitution reactions to introduce the dimethoxyphenyl group.
  • Formation of the thiadiazole structure through cyclization reactions.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives bearing thiazole rings have shown effectiveness against various bacterial strains:

CompoundMIC (mg/mL)Target Organism
Compound 10.17E. coli
Compound 20.23B. cereus
Compound 30.23E. cloacae

In a study evaluating new heteroaryl(aryl) thiazole derivatives, compounds similar to our target exhibited moderate to low activity against pathogens like E. coli and S. Typhimurium .

Antitumor Activity

The thiazole moiety has been associated with cytotoxic effects in various cancer cell lines. For example, compounds featuring both thiazole and thiadiazole rings have demonstrated promising results in inhibiting cancer cell proliferation:

CompoundIC50 (µg/mL)Cell Line
Compound A1.61Jurkat
Compound B1.98A-431

These findings suggest that the presence of specific substituents on the phenyl ring can enhance cytotoxic activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-containing compounds. Key observations include:

  • The presence of electron-donating groups (like methoxy) on the phenyl ring enhances antimicrobial and anticancer activities.
  • Modifications at specific positions on the thiazole or thiadiazole rings can significantly impact efficacy.

Case Studies

Several studies have explored the biological activities of thiazole derivatives:

  • Antimicrobial Activity : A study found that certain thiazole derivatives had MIC values as low as 0.17 mg/mL against E. coli, indicating strong antibacterial properties .
  • Antitumor Effects : In vitro assays revealed that some thiazole derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as anticancer agents .

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